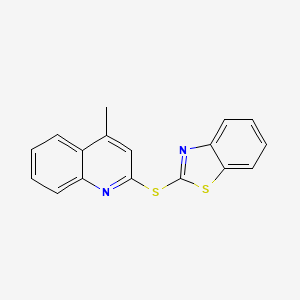
N~1~-(2-methylbenzyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-(2-methylbenzyl)-N2-(3-methylphenyl)-N2-(methylsulfonyl)glycinamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has been widely studied in scientific research. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a critical role in various cellular processes such as metabolism, cell differentiation, and apoptosis.
Wirkmechanismus
N-1-(2-methylbenzyl)-N2-(3-methylphenyl)-N2-(methylsulfonyl)glycinamide is a competitive inhibitor of N~1~-(2-methylbenzyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamideβ. It binds to the ATP-binding site of the enzyme and prevents its activity. N~1~-(2-methylbenzyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamideβ is a serine/threonine kinase that phosphorylates a wide range of substrates involved in various cellular processes. Inhibition of N~1~-(2-methylbenzyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamideβ activity by N-1-(2-methylbenzyl)-N2-(3-methylphenyl)-N2-(methylsulfonyl)glycinamide leads to the modulation of different signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell differentiation and proliferation.
Biochemical and Physiological Effects
N-1-(2-methylbenzyl)-N2-(3-methylphenyl)-N2-(methylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects in different cell types and animal models. Inhibition of N~1~-(2-methylbenzyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamideβ activity by this compound has been reported to affect cell proliferation, differentiation, and survival. Moreover, N-1-(2-methylbenzyl)-N2-(3-methylphenyl)-N2-(methylsulfonyl)glycinamide has been shown to modulate the immune response, inflammation, and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-1-(2-methylbenzyl)-N2-(3-methylphenyl)-N2-(methylsulfonyl)glycinamide has several advantages for lab experiments. Firstly, it is a potent and selective inhibitor of N~1~-(2-methylbenzyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamideβ, which makes it an ideal tool for studying the role of this enzyme in different cellular processes and diseases. Secondly, this compound has good solubility in organic solvents, which facilitates its use in different experimental setups. However, N-1-(2-methylbenzyl)-N2-(3-methylphenyl)-N2-(methylsulfonyl)glycinamide has some limitations. Firstly, it has poor water solubility, which limits its use in aqueous environments. Secondly, this compound has been reported to have some off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
N-1-(2-methylbenzyl)-N2-(3-methylphenyl)-N2-(methylsulfonyl)glycinamide has several potential future directions for scientific research. Firstly, this compound could be used to investigate the role of N~1~-(2-methylbenzyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamideβ in different diseases such as cancer, Alzheimer's disease, and diabetes. Secondly, N-1-(2-methylbenzyl)-N2-(3-methylphenyl)-N2-(methylsulfonyl)glycinamide could be modified to improve its water solubility and reduce its off-target effects. Moreover, this compound could be used in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to investigate the safety and efficacy of N-1-(2-methylbenzyl)-N2-(3-methylphenyl)-N2-(methylsulfonyl)glycinamide in animal models and clinical trials.
Conclusion
In conclusion, N-1-(2-methylbenzyl)-N2-(3-methylphenyl)-N2-(methylsulfonyl)glycinamide is a potent inhibitor of N~1~-(2-methylbenzyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamideβ that has been extensively studied in scientific research. This compound has various biochemical and physiological effects and has several advantages and limitations for lab experiments. Moreover, N-1-(2-methylbenzyl)-N2-(3-methylphenyl)-N2-(methylsulfonyl)glycinamide has several potential future directions for scientific research.
Synthesemethoden
The synthesis of N-1-(2-methylbenzyl)-N2-(3-methylphenyl)-N2-(methylsulfonyl)glycinamide involves the reaction of 2-methylbenzylamine, 3-methylbenzoyl chloride, and N-methylglycine methyl ester in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-1-(2-methylbenzyl)-N2-(3-methylphenyl)-N2-(methylsulfonyl)glycinamide has been extensively studied in scientific research due to its potent inhibitory activity against N~1~-(2-methylbenzyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamideβ. This compound has been used in various in vitro and in vivo studies to investigate the role of N~1~-(2-methylbenzyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamideβ in different cellular processes and diseases.
Eigenschaften
IUPAC Name |
2-(3-methyl-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-7-6-10-17(11-14)20(24(3,22)23)13-18(21)19-12-16-9-5-4-8-15(16)2/h4-11H,12-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFISIZTKWYHAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)NCC2=CC=CC=C2C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-3-[1-(3-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B5115479.png)
![N-[2-(2-furyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5115484.png)
![1-[(4-chlorobenzyl)sulfonyl]indoline](/img/structure/B5115490.png)
![3-(4-fluorophenyl)-7-(3-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5115503.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5115507.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone](/img/structure/B5115509.png)
![2-chloro-4-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5115521.png)
![{2-methoxy-6-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5115526.png)
![1-(4-ethoxyphenyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5115536.png)

![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5115549.png)
![3-chloro-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B5115564.png)

![1-(2-fluorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115567.png)